Allyl iodide

Catalog No.
S702342
CAS No.
556-56-9
M.F
C3H5I
M. Wt
167.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl iodide

CAS Number

556-56-9

Product Name

Allyl iodide

IUPAC Name

3-iodoprop-1-ene

Molecular Formula

C3H5I

Molecular Weight

167.98 g/mol

InChI

InChI=1S/C3H5I/c1-2-3-4/h2H,1,3H2

InChI Key

HFEHLDPGIKPNKL-UHFFFAOYSA-N

SMILES

C=CCI

Canonical SMILES

C=CCI

Precursor for Studying Allyl Radicals

Allyl iodide can be used as a precursor for generating allyl radicals in laboratory settings. These radicals are highly reactive species with an unpaired electron and play a crucial role in various chemical reactions. Researchers can utilize allyl iodide to study the behavior of these radicals, including their recombination processes. This involves the combination of two allyl radicals to form a stable molecule. [Source: A detailed description of the experiment using allyl iodide as a precursor for allyl radical generation can be found in the research paper titled "Kinetics and mechanism of allyl radical recombination in single-pulse shock tube experiments" published in the International Journal of Chemical Kinetics: ]

Reagent for Organic Synthesis

Allyl iodide serves as a valuable reagent in the synthesis of various organic compounds. Its reactive nature allows it to participate in different chemical reactions, leading to the formation of desired molecules. Some specific examples include:

  • Cis-double allylation of cyclopropenes: This reaction involves the addition of two allyl groups (derived from allyl iodide) to a specific type of organic molecule called a cyclopropene. Allyl iodide is often used in combination with another reagent, allylindium sesquiiodide, to achieve this specific type of double allylation with a cis configuration (meaning the two allyl groups are on the same side of the double bond). [Source: An example of this reaction using allyl iodide and allylindium sesquiiodide can be found in the scientific article "Asymmetric cis-double allylation of cyclopropenes with allylindium sesquiiodide" published in the Journal of the American Chemical Society: ]
  • Synthesis of N-alkyl-2-pyrrolidones: These are nitrogen-containing heterocyclic compounds with various applications in organic chemistry and pharmaceutical research. Allyl iodide can be used as a starting material for their synthesis.
  • Synthesis of sorbic acid esters: Sorbic acid is a naturally occurring preservative, and its esters are often used in the food industry. Allyl iodide can be employed in the preparation of specific sorbic acid esters.

Allyl iodide, also known as 3-iodopropene, is an organic halide with the molecular formula C₃H₅I. It is characterized by its reactivity and is commonly used as an intermediate in organic synthesis. This compound is a colorless to yellow liquid that has a pungent odor and is highly flammable. Allyl iodide is soluble in organic solvents but insoluble in water, making it useful in various

Allyl iodide is a hazardous compound and should be handled with proper care in a well-ventilated fume hood. Here are some key safety points:

  • Toxicity: Allyl iodide is toxic by inhalation, ingestion, and skin contact. It can cause irritation of the eyes, skin, and respiratory system. Exposure to high concentrations can lead to central nervous system depression.
  • Flammability: Allyl iodide is flammable and can ignite readily.
  • Reactivity: Allyl iodide can react violently with strong oxidizing agents and strong bases.

  • Nucleophilic Substitution: Allyl iodide can undergo nucleophilic substitution reactions, where it reacts with nucleophiles such as sodium hydroxide to produce allyl alcohol.
  • Reactions with Cyanides: It can react with potassium cyanide to yield 3-cyanopropene, demonstrating its utility in forming carbon-carbon bonds.
  • Finkelstein Reaction: This reaction allows for the exchange of halides, wherein allyl iodide can be converted into other halides like allyl bromide or allyl chloride .
  • Oxidation Reactions: Allyl iodide can be oxidized to form various products, including alcohols and carbonyl compounds, depending on the reaction conditions .

Allyl iodide can be synthesized through several methods:

  • From Allyl Alcohol: Reacting allyl alcohol with methyl iodide in the presence of triphenyl phosphite.
  • Finkelstein Reaction: Converting allyl bromide or chloride to allyl iodide using sodium iodide.
  • Phosphorus and Iodine Reaction: The action of elemental phosphorus and iodine on glycerol also yields allyl iodide .

Allyl iodide is primarily used in organic synthesis for producing various compounds, including:

  • N-Alkyl-2-Pyrrolidones: Useful in pharmaceuticals.
  • Sorbic Acid Esters: Employed as food preservatives.
  • 5,5-Disubstituted Barbituric Acids: Important in medicinal chemistry.
  • Organometallic Catalysts: Utilized in various catalytic processes .

Allyl iodide's interactions with other compounds have been studied extensively. It is known to react with strong oxidizing agents and reducing agents. Furthermore, it shows incompatibility with amines, nitrides, and azo/diazo compounds, which can lead to hazardous situations if not handled properly .

Key Points from

Allyl iodide shares structural similarities with several other organic halides. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Allyl bromideC₃H₅BrLess reactive than allyl iodide; used similarly.
Vinyl iodideC₂H₃ILacks the propene group; more reactive towards nucleophiles.
1-IodobutaneC₄H₉ILonger carbon chain; different reactivity patterns.
2-IodopropaneC₃H₇IIsomeric form; different physical properties.

Allyl iodide's unique reactivity profile makes it particularly valuable in synthetic organic chemistry compared to its counterparts .

Physical Description

Allyl iodide appears as a yellow liquid with a pungent odor. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. Very irritating to skin, eyes and mucous membranes. Poisonous by ingestion and inhalation. Used to make other chemicals.

XLogP3

2.1

Boiling Point

103.0 °C

Melting Point

-99.3 °C

UNII

46830QOA4D

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Other CAS

556-56-9

Wikipedia

Allyl iodide

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree

General Manufacturing Information

1-Propene, 3-iodo-: ACTIVE

Dates

Modify: 2023-08-15

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